N-(2-bromoprop-2-enyl)benzamide
Description
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)benzamide |
InChI |
InChI=1S/C10H10BrNO/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13) |
InChI Key |
VLOWQIPKJXJTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Benzamide Derivatives
One common approach to preparing this compound involves electrophilic bromination of benzamide substrates bearing allylic or propenyl groups. Catalytic electrophilic aromatic substitution reactions have been reported, where bromine is introduced regioselectively on benzamide derivatives under mild conditions using catalysts such as tetrapeptides with tertiary amines acting as Brønsted bases. This method allows for selective mono- and tribromination, often yielding bromides substituted ortho to the amide group, which is crucial for the formation of this compound (or related isomers).
- Catalyst: Tetrapeptide bearing a tertiary amine.
- Reaction type: Electrophilic aromatic substitution.
- Selectivity: Ortho-bromination relative to amide and phenol groups.
- Outcome: Formation of mono-bromides and di-bromides with high regioselectivity.
- Yield: Variable, but generally high for selective bromination steps.
Allylic Bromide Formation via Olefin Bromination
Another synthetic strategy involves the bromination of allylic or propenyl precursors to introduce the bromine atom at the 2-position of the prop-2-enyl group. For example, allylic bromides can be prepared by reacting alkenes with molecular bromine (Br2) under controlled conditions, often in the presence of catalysts or phase-transfer agents to moderate reaction rates and improve selectivity.
- Typical reaction: Alkene + Br2 → Allylic bromide.
- Conditions: Often done at atmospheric pressure, sometimes with ferric chloride or other catalysts to enhance yield.
- Yields: Can reach up to 95% in optimized systems.
- Notes: Slow diffusion of bromine in fluorous multiphase systems can improve selectivity and reduce side reactions.
Preparation of Allylic Bromides Using Hoveyda-Grubbs Catalyst
A more advanced synthetic approach involves the use of Hoveyda-Grubbs 2nd generation catalyst for metathesis reactions to prepare allylic bromides, which can be converted into this compound by subsequent amide formation. These methods typically involve:
- Step 1: Olefin metathesis with allyl bromide and an alkene (e.g., vinylcyclohexane).
- Step 2: Reaction of the resulting allylic bromide with sodium azide or other nucleophiles to introduce functionality.
- Yields: Moderate (27-46%) depending on substrates and conditions.
- Solvents: Dichloromethane, DMF, DMSO.
- Notes: These methods provide access to stereoisomeric mixtures of allylic bromides, which can be purified and used for further synthesis.
Data Table Summarizing Preparation Routes
Research Outcomes and Analytical Data
NMR Characterization:
For benzamide derivatives prepared via hydrazine hydrate and piperidine catalysis, ^1H NMR shows characteristic aromatic multiplets (7.5–8.2 ppm), broad NH signals (11–12 ppm), and amine protons around 5.3 ppm. Brominated allylic protons typically appear downfield due to the electronegative bromine substituent.Mass Spectrometry:
Electron ionization mass spectra confirm molecular ion peaks corresponding to brominated benzamide species (e.g., m/z 227 for related benzamides).Melting Points and Purity:
Benzamide derivatives often exhibit high melting points (>300 °C), indicating high purity and crystallinity after recrystallization.Regioselectivity and Stereochemistry: Bromination catalyzed by peptides shows regioselectivity for ortho positions relative to amide groups, which is critical for obtaining the correct N-(2-bromoprop-2-enyl) substitution pattern. The initial bromination step is also stereochemistry-determining, impacting the final enantiomeric excess of atropisomeric benzamides.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromoprop-2-enyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of the corresponding amine or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N-(2-substituted-prop-2-enyl)benzamides.
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(2-aminoprop-2-enyl)benzamide.
Scientific Research Applications
N-(2-bromoprop-2-enyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromoprop-2-enyl)benzamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a hydroxyl and dimethyl-substituted ethyl group instead of bromoallyl.
- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.
- Key Differences: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the hydrophobic bromoallyl group in the target compound .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Contains a dimethoxyphenethyl chain.
- Properties : Melting point of 90°C , higher than many halogenated benzamides due to methoxy-induced crystallinity .
- Reactivity : Electron-donating methoxy groups stabilize the aromatic ring, reducing electrophilic substitution reactivity compared to the electron-withdrawing bromine in N-(2-bromoprop-2-enyl)benzamide .
4-Bromo-N-(2-nitrophenyl)benzamide
Benzamide Derivatives with Heterocyclic Substituents
- Examples : Thienylmethylthio-, isoxazolyldiylthio-, and thiazolylmethylthio-benzamides ().
- Applications : Designed for anticancer, antiviral, or antiplatelet activity.
- Contrast : The bromoallyl group in this compound lacks direct biological data but may serve as a precursor for bioactive molecules through bromine substitution .
Structural and Functional Comparison Table
Q & A
Basic: What are the key synthetic methodologies for preparing N-(2-bromoprop-2-enyl)benzamide, and how do reaction conditions influence yield?
This compound can be synthesized via amide coupling reactions or nucleophilic substitutions . A typical approach involves:
- Step 1 : Activation of benzoyl chloride derivatives with reagents like thionyl chloride (SOCl₂) to generate reactive intermediates.
- Step 2 : Reaction with 2-bromoprop-2-en-1-amine under basic conditions (e.g., pyridine or triethylamine) to form the amide bond .
- Critical conditions : Temperature (reflux vs. room temperature), solvent polarity (dichloromethane or DMF), and stoichiometric ratios of reactants significantly impact yield. For example, pyridine as a base in reflux conditions (4 hours) enhances coupling efficiency .
Advanced: How can computational modeling optimize the design of this compound derivatives for target-specific activity?
Computational tools like Gaussian03 or DFT calculations predict electronic properties, vibrational modes, and hyperpolarizability, aiding in rational drug design. Key steps include:
- Geometry optimization : To determine stable conformations and bond angles .
- Frontier Molecular Orbital (FMO) analysis : Identifies electron-rich regions (HOMO) and electron-deficient regions (LUMO), crucial for predicting reactivity with biological targets .
- Molecular docking : Validates interactions with enzymes (e.g., kinases) by simulating binding affinities. For example, bromoalkenyl groups may enhance hydrophobic interactions in enzyme active sites .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the amide proton (δ 8.5–10.5 ppm) and bromoalkenyl protons (δ 5.5–6.5 ppm as doublets due to coupling) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 254.1 [M+H]⁺) confirm molecular weight .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-Br (~550 cm⁻¹) validate functional groups .
Advanced: How can structural contradictions in reported bioactivity data for benzamide derivatives be resolved?
Conflicting bioactivity data often arise from substituent effects or assay variability . Methodological solutions:
- Systematic SAR studies : Compare this compound with analogs (e.g., N-phenyl or N-butyl derivatives) under standardized assays .
- Meta-analysis : Aggregate data from multiple studies to identify trends. For instance, bulky substituents like bromoalkenyl may improve membrane permeability but reduce solubility .
- Dose-response validation : Replicate experiments across independent labs to confirm IC₅₀ values .
Basic: What are the primary applications of this compound in academic research?
- Medicinal chemistry : As a warhead in covalent inhibitors targeting cysteine residues (e.g., kinases) due to its electrophilic bromoalkenyl group .
- Organic synthesis : A precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl analogs .
- Material science : Study of halogen-bonding interactions in crystal engineering .
Advanced: What strategies mitigate low yields in the catalytic coupling of this compound with heterocycles?
- Catalyst optimization : Use Pd/C or CuI with ligands (e.g., XPhos) to enhance cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Basic: How does the bromoalkenyl substituent influence the physicochemical properties of this compound?
- Lipophilicity : Increases logP compared to non-halogenated analogs, enhancing membrane permeability .
- Electrophilicity : The α,β-unsaturated bromo group participates in Michael addition or nucleophilic substitution reactions .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; storage at –20°C in inert atmospheres is recommended .
Advanced: How can in vitro and in vivo data discrepancies for this compound be reconciled?
- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., CYP450 interactions), and plasma protein binding .
- Tissue-specific assays : Test activity in 3D cell cultures or organoids to mimic in vivo complexity .
- Metabolite identification : Use LC-MS/MS to detect active metabolites that may explain in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
